
Aspartame
Overview
Description
Aspartame is an artificial non-saccharide sweetener that is approximately 200 times sweeter than sucrose (table sugar). It is commonly used as a sugar substitute in various foods and beverages. Chemically, this compound is a methyl ester of the dipeptide composed of the amino acids aspartic acid and phenylalanine . It was first approved by the US Food and Drug Administration (FDA) in 1974 and is marketed under brand names such as NutraSweet, Equal, and Canderel .
Preparation Methods
Aspartame can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves coupling the two amino acids, L-aspartic acid and L-phenylalanine . The process typically includes the following steps:
Modification of Phenylalanine: Phenylalanine is reacted with methanol to form L-phenylalanine methyl ester.
Combination with Aspartic Acid: The modified phenylalanine is then combined with a slightly modified aspartic acid.
Formation of this compound: The two amino acids are heated and cooled, resulting in the formation of this compound crystals.
Industrial production methods often involve large-scale fermentation processes to produce the amino acids, followed by chemical synthesis to form this compound .
Chemical Reactions Analysis
Aspartame undergoes several types of chemical reactions, including hydrolysis and degradation:
Hydrolysis: This compound can hydrolyze into its constituent amino acids under conditions of elevated temperature or high pH.
Degradation: It is prone to degradation in products with high pH, making it unsuitable for baking.
Common reagents and conditions used in these reactions include acetic acid, palladium catalyst, and hydrogen . The major products formed from these reactions are aspartic acid, phenylalanine, and methanol .
Scientific Research Applications
Aspartame is a widely used artificial sweetener with applications in various food, beverage, and pharmaceutical products. It is a low-calorie alternative to sugar, প্রায় 200 times sweeter than sucrose, which makes it popular in diet foods and drinks .
This compound Safety Assessments
This compound has been the subject of numerous safety evaluations by various regulatory agencies worldwide . These assessments involve a comprehensive review of available scientific data, including toxicological studies, clinical trials, and post-market surveillance data, to determine whether this compound poses any health risks to consumers .
Clinical Studies
Clinical studies on adults, children, and infants have been conducted to assess the pharmacokinetics and potential toxicity of this compound . These studies often involve administering this compound in varying doses, sometimes higher than the acceptable daily intake (ADI), to evaluate its effects on different populations .
Some clinical studies have indicated adverse effects of this compound, particularly in individuals with neurological or psychiatric conditions, such as migraines, headaches, or unipolar depression . However, other studies have not found significant adverse effects .
In Vitro and In Vivo Studies
In vitro studies have revealed that this compound can alter scavenging mechanisms, increase lipid peroxidation, and enhance the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in erythrocytes, serum, and human neuroblastoma cells . These effects can potentially impact neutrophil adhesion, phagocytic activity, antibody titers, and soluble immune complexes in phagocytic and immune system cells .
Animal studies have shown that this compound administration during pregnancy can lead to reduced placental, maternal, and fetal weight, as well as umbilical cord length . Additionally, this compound has been found to have a stimulatory effect on angiogenesis in both in vitro and in vivo settings .
Genotoxicity and Mutagenicity Studies
The genotoxicity and mutagenicity of this compound have been evaluated through various in vitro and in vivo studies . Some studies have shown that this compound does not exhibit genotoxic or mutagenic effects in bacterial reverse mutation and in vivo murine micronucleus testing . However, other studies have reported conflicting results, with some indicating mutagenic effects in Ames assays and positive dose-dependent chromosome aberration tests .
Impact on Metabolic Pathways
Studies have investigated the impact of this compound on various metabolic pathways . One study found that this compound administration can lead to a decrease in most metabolites of the trans-sulfuration pathway in the liver, with increased levels of cysteine, homocysteine, S-adenosyl-homocysteine, and S-adenosyl-methionine . These metabolites are known to be toxic to the brain .
Effects on Offspring
A cohort study indicated that high this compound intake during pregnancy may increase the risk of developing asthma and allergic rhinitis in offspring . Animal studies have also shown that this compound administration during pregnancy can result in the rupture of interhemal membranes of the placenta, lysis of trophoblast cells, and increased vascular endothelial growth factor (VEGF) staining .
Carcinogenicity
IARC classified this compound as possibly carcinogenic to humans (Group 2B) based on limited evidence for cancer in humans .
Other Considerations
Oxidative Stress
Low levels of this compound administration (less than 40 mg/kg/day) have been linked to an increase in oxidative stress in the spinal cord . Similar effects of oxidative stress may occur in immune system cells, potentially altering innate and adaptive immunity and increasing cortisol levels, which may result in supplementary immunosuppression favoring the proliferation of malignant cells .
Apoptosis
this compound at low doses (up to 170 µM) has been shown to significantly alter the mRNA expression of apoptotic genes in HeLa cells, up-regulating the expression of the antiapoptotic gene Bcl-2 while down-regulating the expression of the tumor suppressor gene p53 and the apoptotic gene Bax . Higher doses of this compound (1–20 mM) significantly inhibited cell growth and induced apoptosis of HeLa cells upon incubation for 24–48 h .
Case Studies
Mechanism of Action
Upon ingestion, aspartame is metabolized into three components: aspartic acid, phenylalanine, and methanol . These components are absorbed into the bloodstream and used in normal body processes. This compound’s sweetness is due to its ability to bind to taste receptors on the tongue, mimicking the taste of sugar .
Comparison with Similar Compounds
Aspartame is often compared with other artificial sweeteners such as sucralose and saccharin:
Sucralose: Unlike this compound, sucralose is not metabolized by the body and is excreted unchanged.
Acesulfame Potassium: Similar to this compound in sweetness, but it has a bitter aftertaste that can be counteracted by other compounds.
This compound’s unique property is its ability to mimic the taste of sugar more closely than other artificial sweeteners, making it a popular choice in the food industry .
Biological Activity
Aspartame, a low-calorie artificial sweetener, is widely used in various food products. Its safety and biological activity have been subjects of extensive research, particularly concerning its metabolic effects, potential health risks, and implications for diseases such as cancer. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Composition and Metabolism
This compound is composed of two amino acids: aspartic acid and phenylalanine , along with a methyl ester group. Upon ingestion, it is metabolized into its constituent amino acids and methanol, which is further metabolized to formaldehyde and formic acid. The metabolism of this compound can lead to increased plasma levels of phenylalanine, which may pose risks for individuals with phenylketonuria (PKU) but is generally considered safe for the broader population at typical consumption levels.
Oxidative Stress
Research indicates that this compound consumption can lead to oxidative stress. In animal studies, this compound administration resulted in increased levels of reactive oxygen species (ROS) and lipid peroxidation in various tissues, including the brain and liver. This oxidative stress can impair cellular functions and has been linked to various health issues:
- Table 1: Effects of this compound on Oxidative Stress Markers
Cancer Risk
The relationship between this compound intake and cancer risk has been investigated in several epidemiological studies. A notable cohort study involving over 100,000 participants found a significant association between high this compound consumption and increased risks for certain cancers, particularly breast cancer (HR = 1.22) and obesity-related cancers (HR = 1.15) . However, other studies have reported no significant associations with cancer risk .
- Table 2: Cancer Risk Associated with this compound Consumption
Study Reference | Cancer Type | Hazard Ratio (HR) | Confidence Interval (CI) |
---|---|---|---|
Breast | 1.22 | 1.01 - 1.48 | |
Stomach | 2.04 | 0.70 - 5.40 | |
Liver | Limited evidence | N/A |
Neurological Impacts
Chronic exposure to this compound has been linked to alterations in neurotransmitter levels and receptor activity in the brain. Studies have shown that this compound can affect the density of muscarinic receptors and alter Na/K ATPase activity, which may influence cognitive functions and behavior .
- Case Study: Chronic this compound Consumption in Rats
In a study conducted on male Sprague-Dawley rats receiving this compound for three months, significant increases in muscarinic cholinergic receptor densities were observed alongside behavioral changes, indicating potential neurochemical impacts from long-term consumption .
Immune System Effects
This compound has also been shown to impact immune function by altering the activity of immune cells such as neutrophils and lymphocytes. Research indicates that this compound can modify cytokine production and immune response markers, potentially leading to immunosuppression under certain conditions .
Q & A
Basic Research Questions
Q. What methodological criteria are essential for evaluating the reliability of aspartame safety studies?
High-quality studies require robust experimental designs (e.g., randomized controlled trials), proper control for confounding variables (e.g., diet, lifestyle), and accurate measurement of this compound exposure (e.g., direct quantification via biomarkers rather than proxies like artificially sweetened beverage consumption) . Regulatory evaluations, such as those by EFSA, emphasize systematic reviews of both published and unpublished data, transparency in addressing uncertainties (e.g., metabolic variability), and adherence to standardized risk assessment frameworks .
Q. What are the limitations of observational studies in assessing this compound's health effects?
Observational studies are prone to reverse causality (e.g., individuals switching to this compound after a diabetes diagnosis) and residual confounding (e.g., unmeasured lifestyle factors). Exposure misclassification is common when using indirect proxies (e.g., beverage consumption) instead of direct this compound quantification . To mitigate these issues, researchers should employ sensitivity analyses, stratified sampling, and triangulate findings with experimental data .
Q. How should exposure assessment studies for this compound be designed to ensure accurate intake estimates?
Key considerations include:
- Sampling strategies : Use systematic sampling across diverse food categories (e.g., beverages, chewing gum) and geographic regions to capture variability in this compound levels .
- Analytical methods : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify this compound concentrations, ensuring limits of detection (LOD) are below regulatory thresholds .
- Population stratification : Collect data on subpopulations (e.g., diabetics, children) to assess differential exposure risks .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Record name | ASPARTAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020107 | |
Record name | Aspartame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |
Record name | ASPARTAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Aspartame | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20264 | |
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Record name | Aspartame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |
Record name | SID47193879 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aspartame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ASPARTAME | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Aspartame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms. | |
Record name | Aspartame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00168 | |
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Impurities |
Diketopiperazine | |
Record name | Aspartame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles from water, White crystalline powder from water or alcohol | |
CAS No. |
22839-47-0 | |
Record name | Aspartame | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22839-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartame [USAN:INN:BAN:NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspartame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00168 | |
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Record name | aspartame | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953 | |
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Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |
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Record name | Aspartame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |
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Record name | Aspartame | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132 | |
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Record name | ASPARTAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1 | |
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Record name | Aspartame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aspartame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |
Record name | Aspartame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aspartame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aspartame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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